2-(1-Methoxycarbonylindol-3-yl)acetonitrile
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Overview
Description
“2-(1-Methoxycarbonylindol-3-yl)acetonitrile” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is also known as 1H-Indole-1-carboxylic acid, 3-(cyanomethyl)-, methyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole scaffold, which is a common nitrogen-based heterocyclic structure . This compound has a methoxycarbonyl group attached to the 1-position of the indole and a cyanomethyl group attached to the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indoles are known to be versatile in multicomponent reactions . They are frequently used in the synthesis of various organic compounds .Properties
IUPAC Name |
methyl 3-(cyanomethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-8-9(6-7-13)10-4-2-3-5-11(10)14/h2-5,8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDKALLAHDYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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